2-Bromo-3-fluoro-5-(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
2-bromo-3-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPHFDPIHKONCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of 3-Fluoro-5-(trifluoromethyl)phenol
-
- Dissolve the appropriate phenol (e.g., 3-fluoro-5-(trifluoromethyl)phenol) in dichloromethane.
- Cool the solution to 0°C.
- Add bromine (1 equivalent) dissolved in dichloromethane dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 18 hours.
- Work-up involves washing with aqueous sodium thiosulfate, brine, drying over magnesium sulfate, filtration, and solvent evaporation.
- Purify the residue by silica gel chromatography to isolate brominated isomers.
Bromination Using N-Bromosuccinimide (NBS)
-
- Brominate 2-fluoro-5-(trifluoromethyl)phenol with NBS in dichloromethane.
- Reaction temperature maintained between 0°C and 25°C.
- Catalysts such as iron(III) chloride (FeCl₃) may be employed to facilitate bromination.
-
- Moderate yields of 40–60% for this compound.
- Selectivity can be improved by controlling temperature and catalyst loading.
- This method is favored for its milder conditions and better regioselectivity compared to direct bromine addition.
Suzuki-Miyaura Cross-Coupling Approach
-
- Use 3-bromo-5-(trifluoromethyl)phenylboronic acid as a coupling partner.
- Couple with fluorinated aryl halides under palladium catalysis (e.g., Pd(dppf)Cl₂).
- Reaction performed in polar aprotic solvents such as dioxane.
- Catalyst loading typically 1–2 mol%, reaction temperature below 80°C to prevent decomposition.
-
- Yields around 40% due to steric hindrance from trifluoromethyl substituent.
- Offers an alternative route when direct halogenation is challenging.
- Requires careful optimization of catalyst and solvent system.
Reaction Conditions and Yield Optimization
| Method | Reagents & Catalysts | Solvent | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Direct Bromination | Br₂ | CH₂Cl₂ | 0°C to RT, 18 h | 3–76 | Mixture of isomers; requires chromatographic separation; sensitive to temperature control |
| NBS Bromination with FeCl₃ | NBS, FeCl₃ | CH₂Cl₂ | 0–25°C | 40–60 | Milder conditions; better regioselectivity; catalyst loading critical |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, boronic acid | Dioxane | <80°C | ~40 | Alternative method; steric hindrance reduces yield; requires precise catalyst stoichiometry |
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Direct Bromination with Br₂ | Simple, direct halogenation | Straightforward; scalable | Low to moderate yields; isomer mixtures |
| NBS Bromination with FeCl₃ | Controlled bromination with catalyst | Better selectivity; milder conditions | Moderate yields; requires catalyst optimization |
| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | Allows construction of complex structures | Lower yields; sensitive to sterics and catalyst loading |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction reactions can modify the aromatic ring
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation can produce carbonyl compounds .
Scientific Research Applications
2-Bromo-3-fluoro-5-(trifluoromethyl)phenol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique chemical properties make it useful in the development of new materials with specific functionalities.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Research: It is employed in various chemical research studies to explore new reactions and mechanisms
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key analogs and their properties:
Key Observations:
- Electron-Withdrawing Groups: TFM (88-30-2) demonstrates how nitro groups (NO₂) further enhance acidity compared to halogens, making it a potent biocide .
Physical Properties and Stability
- Thermal Stability: Brominated phenols (e.g., 402-05-1) exhibit higher thermal stability than chlorinated variants due to stronger C-Br bonds .
- Solubility : Fluoro-substituted analogs (e.g., 141483-15-0) show improved solubility in polar solvents compared to bromo derivatives .
Biological Activity
2-Bromo-3-fluoro-5-(trifluoromethyl)phenol is an aromatic compound notable for its unique structural features, including bromine and fluorine substituents, as well as a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H4BrF4O
- Molecular Weight : Approximately 241.01 g/mol
- Appearance : Colorless to light yellow liquid
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, which may lead to increased potency against specific enzymes or receptors involved in disease processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria indicate a promising potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 125 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a bactericidal effect with an MIC of 62.5 μg/mL, comparable to established antibiotics like gentamicin. -
Anticancer Mechanism Exploration :
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death and reduced proliferation rates. The proposed mechanism involves the activation of caspase pathways leading to apoptosis. -
Comparative Analysis with Similar Compounds :
Comparative studies with structurally similar compounds have shown that the presence of halogen substituents significantly enhances biological activity. For instance, compounds with trifluoromethyl groups exhibited greater potency in inhibiting 5-hydroxytryptamine uptake compared to their non-fluorinated counterparts .
Q & A
Q. Q1. What are the primary synthetic routes for 2-Bromo-3-fluoro-5-(trifluoromethyl)phenol, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves halogenation and functional group manipulation on a phenolic scaffold. Key steps include:
- Bromination : Electrophilic substitution on a fluorinated phenol precursor using bromine sources (e.g., NBS or Br₂) under controlled temperatures (0–25°C) to avoid over-bromination .
- Trifluoromethylation : Introduction of the -CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) with trifluoromethyl boronic esters, requiring palladium catalysts and inert atmospheres .
- Purification : Chromatography or recrystallization in hexane/ethyl acetate mixtures improves purity (>95% by HPLC), while reaction solvent choice (e.g., DMF vs. THF) impacts yield (60–85%) .
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Answer:
- ¹⁹F NMR : Distinguishes between fluorine environments: the -CF₃ group shows a singlet near δ -60 ppm, while the aromatic fluorine at position 3 appears as a doublet (J ≈ 12 Hz) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 292.95 (M+H⁺) confirm the molecular formula C₇H₃BrF₄O. Fragmentation patterns differentiate bromine isotopes (¹⁰⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolves regiochemical conflicts (e.g., bromine vs. fluorine positioning) via bond-length analysis (C-Br: ~1.89 Å; C-F: ~1.35 Å) .
Advanced Reactivity and Applications
Q. Q3. What challenges arise in achieving regioselective functionalization of the aromatic ring, and how can directing groups mitigate this?
Answer: The electron-withdrawing -CF₃ and -Br groups deactivate the ring, making further substitution difficult. Strategies include:
- Meta-Directing Effects : The -CF₃ group directs electrophiles to the meta position, but steric hindrance from -Br and -F limits reactivity. Use of Lewis acids (e.g., AlCl₃) enhances electrophilic attack at position 4 .
- Protection/Deprotection : Temporary protection of the phenolic -OH (e.g., as a silyl ether) allows controlled functionalization at position 2 or 4 .
Q. Q4. How does this compound serve as a precursor in medicinal chemistry or materials science?
Answer:
- Pharmaceutical Intermediates : The -CF₃ group enhances metabolic stability in drug candidates. For example, coupling with boronic acids via Suzuki-Miyaura reactions generates biaryl scaffolds for kinase inhibitors .
- Liquid Crystals : The halogen/fluorine pattern induces anisotropic polarizability, enabling applications in optoelectronic materials. Thermal stability (>200°C) is confirmed via TGA .
Analytical and Computational Challenges
Q. Q5. What computational methods (DFT, MD) predict the compound’s reactivity or stability?
Answer:
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the -OH group shows high nucleophilicity (f⁻ ≈ 0.15), while -CF₃ reduces electron density at adjacent carbons .
- Molecular Dynamics (MD) : Simulates solvation effects in polar aprotic solvents (e.g., DMSO), revealing aggregation tendencies due to halogen bonding .
Q. Q6. How do isotopic labeling studies (²H, ¹³C) clarify degradation pathways under acidic/basic conditions?
Answer:
- Acidic Hydrolysis : ¹³C-labeled phenolic -OH tracks demethylation or ring-opening. Degradation products (e.g., 3-fluoro-5-(trifluoromethyl)phenol) are identified via LC-MS .
- Basic Conditions : ²H labeling at the bromine position reveals C-Br bond cleavage as the rate-limiting step (half-life ≈ 48 hrs at pH 12) .
Contradictions and Validation
Q. Q7. How to reconcile discrepancies in reported melting points or solubility data across studies?
Answer:
- Melting Point Variability : Differences arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphic forms (e.g., Form I: mp 78–80°C; Form II: mp 82–84°C) .
- Solubility : Conflicting data in DMSO (25–50 mg/mL) are resolved via shake-flask studies under standardized conditions (25°C, N₂ atmosphere) .
Safety and Handling
Q. Q8. What precautions are critical when handling this compound in aqueous or oxidative environments?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
